Amlexanox

Content Navigation

CAS Number

Product Name

IUPAC Name

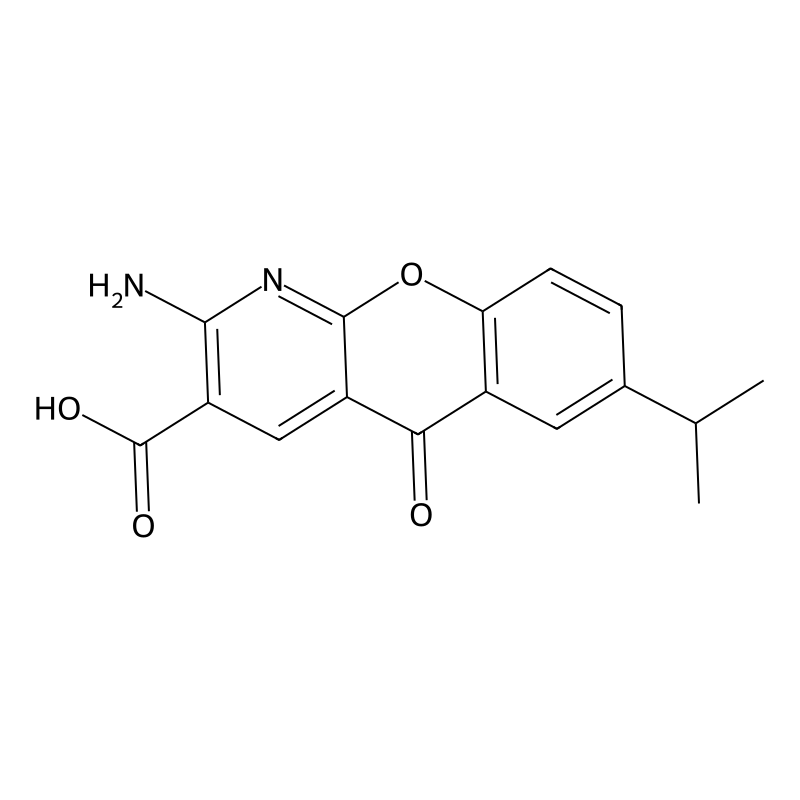

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Amlexanox is a therapeutic agent with established anti-inflammatory and anti-allergic properties, primarily known for its clinical use in treating recurrent aphthous ulcers (canker sores).[1][2][3] Its initial mechanism was understood as the inhibition of histamine and leukotriene release from mast cells.[2][4] However, subsequent research has identified a distinct and critical second mechanism: the selective inhibition of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-epsilon (IKKε).[4][5][6] This dual activity profile differentiates it from traditional anti-allergic compounds and positions it as a specific tool for research into metabolic disease, oncology, and innate immunity signaling pathways.[6][7]

References

- [1] Greer, R. O., & Lindenmuth, J. E. (2001). Selecting Topical and Systemic Agents for Recurrent Aphthous Stomatitis. Cutis, 68(3), 203-206.

- [3] Hasan, S., & Ahmad, U. (2024). Management of major recurrent aphthous ulcers with 5% amlexanox oral paste and rebamipide tablets- A case report with a brief literature review. IP International Journal of Periodontology and Implantology, 9(1), 22-25.

- [5] Bell, J. (2005). Amlexanox for the treatment of recurrent aphthous ulcers. Clinical drug investigation, 25(9), 555–566.

- [7] What is the mechanism of Amlexanox? Patsnap Synapse. (2024, July 17).

- [14] Reilly, S. M., Chiang, S. H., Decker, S. J., Chang, L., Uhm, M., Larsen, M. J., ... & Saltiel, A. R. (2013). An inhibitor of the protein kinases TBK1 and IKK-ɛ improves obesity-related metabolic dysfunctions in mice. Nature medicine, 19(3), 313-321.

Procuring a substitute for Amlexanox requires careful consideration of its dual-action mechanism, as common alternatives fail to replicate its full biological profile. Substituting with a classic mast cell stabilizer like Cromolyn sodium, while structurally related, overlooks Amlexanox's potent inhibitory effects on TBK1 and IKKε, which are central to its efficacy in metabolic and specific inflammatory research models.[8][9] Conversely, substituting with a more potent or broad-spectrum kinase inhibitor, such as BX795, may introduce different off-target effects and lacks the well-documented anti-allergic and mast cell-stabilizing properties of Amlexanox.[10] This makes Amlexanox a targeted choice for studies requiring the specific combination of mast cell stabilization and TBK1/IKKε pathway modulation, a profile not matched by generic anti-allergics or other kinase inhibitors.

References

- [32] A New MCAS Medication with Great Potential. LDN Direct. (2024, August 8).

- [33] Kim, H. Y., Lee, J. E., Lee, S., Kim, S., Lee, Y. J., Choi, H. J., ... & Kim, Y. S. (2021). TBK1 inhibitor amlexanox exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling. Cancers, 13(16), 4059.

Specific and Moderate Potency Against TBK1/IKKε Kinases

Amlexanox is a selective inhibitor of TBK1 and IKKε, with reported IC50 values of approximately 1-2 µM for both kinases.[11][12] This moderate potency distinguishes it from more potent tool compounds like BX795, which has IC50 values of 6 nM for TBK1 and 41 nM for IKKε.[12] For research applications where a less potent but clinically-tested inhibitor is required, Amlexanox provides a well-characterized alternative to highly potent, research-grade-only compounds.

| Evidence Dimension | Inhibitory Potency (IC50) |

| Target Compound Data | ~1,000-2,000 nM against TBK1/IKKε |

| Comparator Or Baseline | BX795: 6 nM (TBK1) and 41 nM (IKKε) |

| Quantified Difference | Amlexanox is approximately 166 to 333 times less potent than BX795 against TBK1. |

| Conditions | In vitro biochemical kinase assays. |

This defines Amlexanox as a tool for applications where moderate, rather than maximum, kinase inhibition is desired, or where a compound with a history of clinical use is preferred over a more potent but less characterized research tool.

Demonstrated Efficacy and Formulation Precedent in Mucoadhesive Pastes

Amlexanox has a proven track record of successful formulation into a 5% oral paste for treating recurrent aphthous ulcers.[1][2] In controlled clinical studies involving over 1,100 patients, this formulation accelerated complete ulcer healing by 0.7 days and pain resolution by 0.7 days compared to the vehicle alone.[1] By day 3 of treatment, 21% of patients using the Amlexanox paste achieved complete healing, compared to only 8% of untreated patients.[13][14] This extensive clinical data provides a strong baseline for developing new topical or mucoadhesive formulations, a level of evidence unavailable for many preclinical research compounds.

| Evidence Dimension | Rate of Complete Ulcer Healing (Day 3) |

| Target Compound Data | 21% of patients healed |

| Comparator Or Baseline | Untreated Control: 8% of patients healed |

| Quantified Difference | 2.6-fold higher healing rate compared to no treatment. |

| Conditions | Clinical trial in immunocompetent patients with mild to moderate aphthous ulcers, applying a 5% paste. |

For researchers in drug delivery and formulation, this compound offers a significant advantage with its established history of safe and effective use in a topical, mucoadhesive format, reducing early-stage formulation risk.

Defined Solubility Profile for Consistent Stock Preparation

Amlexanox exhibits well-defined solubility characteristics critical for reproducible experimental setup and formulation. It is highly soluble in DMSO, with datasheets reporting solubility up to 100 mg/mL (335 mM), though values of 10 mg/mL and 60 mg/mL are also commonly cited.[15][16][17] In contrast, it is practically insoluble in water (<0.1 mg/mL).[15][18] For aqueous buffer systems, a common protocol involves first dissolving Amlexanox in an organic solvent like DMF (solubility ~14 mg/mL) before dilution.[19] This predictable solubility in standard laboratory solvents provides a reliable basis for preparing stock solutions and developing formulations, a key processability advantage.

| Evidence Dimension | Solubility in Common Solvents |

| Target Compound Data | DMSO: 10-100 mg/mL; DMF: ~14 mg/mL |

| Comparator Or Baseline | Water: <0.1 mg/mL (Insoluble) |

| Quantified Difference | High solubility in common organic solvents versus practical insolubility in aqueous media. |

| Conditions | Standard laboratory conditions; use of ultrasonic agitation may be required for higher concentrations in DMSO. |

This clear solubility profile allows buyers to confidently select appropriate solvent systems for in vitro assays or formulation development, minimizing time lost to trial-and-error dissolution tests.

Research into Obesity and Type 2 Diabetes

Given its demonstrated ability to inhibit TBK1/IKKε, Amlexanox is a suitable agent for in vivo studies of metabolic disease. Administration to obese mice has been shown to increase energy expenditure, leading to weight loss and improved insulin sensitivity.[7][20][21] Researchers investigating therapeutic strategies that target the inflammation-metabolism axis can use Amlexanox as a benchmark compound with established in vivo effects.

Development of Topical Formulations for Oral Inflammatory Conditions

The extensive clinical data supporting the use of 5% Amlexanox paste for aphthous ulcers makes it a prime candidate for developing next-generation oral mucoadhesive drug delivery systems.[1][13][22] Its proven efficacy and safety profile in this context provide a strong rationale for its use as an active pharmaceutical ingredient (API) in novel patches, gels, or rinses targeting localized oral inflammation.

Investigating TBK1/IKKε Signaling in Oncology

As a dual inhibitor of TBK1/IKKε, Amlexanox can be used as a tool to probe the role of these kinases in cancer cell proliferation and migration.[10] Its moderate potency allows for dose-dependent studies of pathway inhibition, and it can be used as a comparator against more potent, next-generation inhibitors to validate TBK1/IKKε as a therapeutic target in specific cancer types, such as endometrial cancer.[10]

References

- [1] Greer, R. O., & Lindenmuth, J. E. (2001). Selecting Topical and Systemic Agents for Recurrent Aphthous Stomatitis. Cutis, 68(3), 203-206.

- [13] Binnie, W. H., Curro, F. A., Khandwala, A., & Van Inwegen, R. G. (1997). Amlexanox oral paste: a novel treatment that accelerates the healing of aphthous ulcers. Compendium of continuing education in dentistry (Jamesburg, N.J. : 1995), 18(11), 1116-8, 1120-2, 1124 passim.

- [14] Reilly, S. M., Chiang, S. H., Decker, S. J., Chang, L., Uhm, M., Larsen, M. J., ... & Saltiel, A. R. (2013). An inhibitor of the protein kinases TBK1 and IKK-ɛ improves obesity-related metabolic dysfunctions in mice. Nature medicine, 19(3), 313-321.

- [23] Reilly, S. M., et al. (2013). An inhibitor of the protein kinases TBK1 and IKK-ɛ improves obesity-related metabolic dysfunctions in mice. Nature Medicine, 19(3), 313-321.

- [30] McCullough, M., & Farah, C. S. (2021). Evolution of Drug Delivery Systems for Recurrent Aphthous Stomatitis. Pharmaceutics, 13(10), 1572.

- [33] Kim, H. Y., Lee, J. E., Lee, S., Kim, S., Lee, Y. J., Choi, H. J., ... & Kim, Y. S. (2021). TBK1 inhibitor amlexanox exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling. Cancers, 13(16), 4059.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.1

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Amlexanox is an anti-aphthous ulcer drug. Amlexanox inhibits the synthesis and release of inflammatory mediators, including leukotrienes and histamine, from mast cells, neutrophils, and mononuclear cells. Amlexanox also acts as a leukotriene D4 antagonist and a phosphodiesterase inhibitor. Amlexanox decreases the time ulcers take to heal as well as the pain associated with the ulcers.

MeSH Pharmacological Classification

ATC Code

A01 - Stomatological preparations

A01A - Stomatological preparations

A01AD - Other agents for local oral treatment

A01AD07 - Amlexanox

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DX - Other systemic drugs for obstructive airway diseases

R03DX01 - Amlexanox

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Dual TBK1/IKKε inhibitor amlexanox mitigates palmitic acid-induced hepatotoxicity and lipoapoptosis in vitro

Zixiong Zhou, Jing Qi, Chae Woong Lim, Jong-Won Kim, Bumseok KimPMID: 32905826 DOI: 10.1016/j.tox.2020.152579

Abstract

The common causes of Non-alcoholic fatty liver disease (NAFLD) are obesity, dyslipidemia, and insulin resistance. Metabolic disorders and lipotoxic hepatocyte damage are hallmarks of NAFLD. Even though amlexanox, a dual inhibitor of TRAF associated nuclear factor κB (NF-κB) activator-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), has been reported to effectively improve obesity-related metabolic dysfunctions in mice models, its molecular mechanism has not been fully investigated. This study was designed to investigate the effects of amlexanox on in vitro nonalcoholic steatohepatitis (NASH) model induced by treatment of palmitic acid (PA, 0.4 mM), using a trans-well co-culture system of hepatocytes and Kupffer cells (KCs). Stimulation with PA significantly increased the phosphorylation levels of TBK1 and IKKε in both hepatocytes and KCs, suggesting a potential role of TBK1/IKKε in PA-induced NASH progression. Treatment of amlexanox (50 μM) showed significantly reduced phosphorylation of TBK1 and IKKε and hepatotoxicity as confirmed by decreased levels of lactate dehydrogenase released from hepatocytes. Furthermore, PA-induced inflammation and lipotoxic cell death in hepatocytes were significantly reversed by amlexanox treatment. Intriguingly, amlexanox inhibited the activation of KCs and induced polarization of KCs towards M2 phenotype. Mechanistically, amlexanox treatment decreased the phosphorylation of interferon regulator factor 3 (IRF3) and NF-κB in PA-treated hepatocytes. However, decreased phosphorylation of NF-κB, not IRF3, was found in PA-treated KCs upon amlexanox treatment. Taken together, our findings show that treatment of amlexanox attenuated the severity of PA-induced hepatotoxicity in vitro and lipoapoptosis by the inhibition of TBK1/IKKε-NF-κB and/or IRF3 pathway in hepatocytes and KCs.Amlexanox enhances the antitumor effect of anti-PD-1 antibody

Kazuhiko Takeda, Koji Yano, Kaoru Yamada, Akio KiharaPMID: 33965784 DOI: 10.1016/j.bbrc.2021.04.126

Abstract

Cancer immunotherapy, especially treatment with monoclonal antibodies (mAbs) that block programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling, has attracted attention as a new therapeutic option for cancer. However, only a limited number of patients have responded to this treatment approach. In this study, we searched for compounds that enhance the efficacy of anti-PD-1 mAb using mixed lymphocyte reaction (MLR), which is a mixed culture system of the two key cells (dendritic and T cells) involved in tumor immunity. We found that amlexanox enhanced production of interferon (IFN)-γ, an indicator of T cell activation, by anti-PD-1 mAb. Amlexanox also induced PD-L1 expression in dendritic cells in MLR, whereas it did not stimulate interleukin-2 production by Jurkat T cells. These results suggest that amlexanox acts on dendritic cells, not T cells, in MLR. Furthermore, it enhanced the antitumor effect of the anti-PD-1 mAb in vivo in a mouse tumor-bearing model. The combination of amlexanox and anti-PD-1 mAb increased the expression of Ifng encoding IFN-γ, IFN-γ-related genes, Cd274 encoding PD-L1, and cytotoxic T cell-related genes in tumors. In conclusion, amlexanox stimulates the antitumor effect of anti-PD-1 mAb by acting on dendritic cells, which in turn activates cytotoxic T cells in tumors.Multiple pathways of type 1 interferon production in lupus: the case for amlexanox

Ian Todd, Rhema E Thomas, Baltina D Watt, Lissa Sutherland, Afrakoma Afriyie-Asante, Bishnu Deb, Blessy Joseph, Patrick J Tighe, Peter Lanyon, Lucy C FaircloughPMID: 32888016 DOI: 10.1093/rheumatology/keaa469

Abstract

Long-term subcutaneous injection of lipopolysaccharides and high-fat diet induced non-alcoholic fatty liver disease through IKKε/ NF-κB signaling

Qian He, Jun Zeng, Kecheng Yao, Wei Wang, Qiong Wu, Renmin Tang, Xuan Xia, Xiulan ZouPMID: 32883523 DOI: 10.1016/j.bbrc.2020.08.036

Abstract

Non-alcoholic fatty liver disease (NAFLD) was associated with increased level of lipopolysaccharides (LPS) which mechanism remained unclear on intervention between LPS and NAFLD. The aim was to explore the IKKε/NF-κB role and its intervention of LPS and high-fat diet (HFD) induced NAFLD. Male C57BL/6 mice were fed on high-fat diet (HFD) combined with or without simultaneously subcutaneous injection of LPS for 18 weeks. Body weight , blood biochemistry parameters, inflammatory mediator and liver lipid deposition were measured to evaluate LPS effect on NAFLD. Furthermore, IKKε selective inhibitor amlexanox (AM) was administrated by gavage to HFD + LPS induced mice. The indicators about metabolism and inflammation were examined and qRT-PCR, immunoblotting assay as well as immunohistochemistry were performed to assess IKKε/NF-κB activation and downstream gene expression. This study found that low-dose LPS + HFD aggravated more significant steatosis than simple HFD or high-dose LPS + HFD. Low-dose LPS exacerbated more prominent inflammation profile including increased IKKε and NF-κB expression in liver than HFD. Inhibiting IKKε/NF-κB signaling with amlexanox significantly prevented HFD + LPS induced metabolic disorders and hepatic steatosis. LPS-upregulated gene expression involved in glucolipid metabolism could be downregulated by amlexanox. Thus, the present study confirmed long-term combinational administration of subcutaneous low-dose LPS injection and HFD induced NAFLD model which had more significant phenotype in mice than simple HFD or high-dose LPS-induction. Targeting on IKKε/NF-κB signaling with its inhibitor amlexanox alleviated steatohepatitis, suggesting that IKKε/NF-κB signaling was responsible for effect of LPS and HFD on NAFLD.Inhibition of TBK1 by amlexanox attenuates paraquat-induced acute lung injury

Na Wang, Yuhua Li, Xiaofeng Wang, Zhongliang Ma, Yunwen Wang, Chen Zhang, Yuan Yuan, Min ZhaoPMID: 32763286 DOI: 10.1016/j.tox.2020.152555

Abstract

The specific mechanism of paraquat (PQ)-induced acute lung injury (ALI) is unclear, though inflammation is a likely contributor. Amlexanox, a TANK binding kinase 1 (TBK1) inhibitor, is a strong anti-inflammatory drug. We investigated the role of TBK1 and the potential therapeutic effect of amlexanox in the pathogenesis of PQ-induced ALI. After 30 mg/kg PQ treatment for 72 h, mouse lung pathological injury occurred, and the protein concentration in alveolar lavage fluid was increased. Next, RAW264.7 mouse macrophages were treated with 100 μM PQ for 24 h, which decreased cell viability. PQ induced oxidative damage and increased IL-1β, IFNβ, NF-κBp65, IRF3, and pTBK1/TBK1 levels in mouse lungs and RAW264.7 cells. Inhibiting the activation of TBK1 with amlexanox (100 mg/kg in mice and 50 μM in RAW264.7 cells) attenuated mouse lung injury and decreased the protein concentration in alveolar lavage fluid. Further, amlexanox relieved the oxidative damage in mouse lungs and RAW264.7 cells, reduced the levels of inflammatory factors such as IL-1β and IFNβ, and inhibited the activation of NF-κBp65 and IRF3. These results suggest that TBK1 plays a key role in the pathogenesis of PQ-induced ALI. Further, amlexanox treatment alleviates PQ-induced ALI by inhibiting the TBK1-NF-κB/IRF3 signalling pathway. Our study provides evidence that TBK1 inhibition by amlexanox alleviates PQ-induced ALI and may be a new therapeutic strategy.Amlexanox exerts anti-inflammatory actions by targeting phosphodiesterase 4B in lipopolysaccharide-activated macrophages

Yixin Han, Rui Hou, Xiaoyu Zhang, Haibo Liu, Yuan Gao, Ximeng Li, Ruijuan Qi, Runlan Cai, Yun QiPMID: 32504661 DOI: 10.1016/j.bbamcr.2020.118766

Abstract

Amlexanox, an anti-inflammatory agent, is widely used for treating aphthous ulcers. Recently, amlexanox has received considerable attention because of its efficacy in mitigating metabolic inflammation via directly suppressing IKKε/TBK1. However, because the knockdown of IKKε/TBK1 has no anti-inflammatory effect on lipopolysaccharide (LPS)-primed RAW264.7 cells, the mechanism of amlexanox against classical inflammation is independent of IKKε/TBK1. In this study, we aim to examine the effects of amlexanox on LPS-treated macrophages and in a mouse model of endotoxemia. We found that amlexanox significantly inhibited the production of pro-inflammatory mediators, both in vitro and in vivo, while increased interleukin-10 level in LPS-activated macrophages. Mechanistically, amlexanox down-regulated nuclear factor κB and extracellular signal-regulated kinase/activator protein-1 signaling by elevating intracellular 3',5'-cyclic adenosine monophosphate (cAMP) level and subsequently activating protein kinase A. Molecular docking along with fluorescence polarization and enzyme inhibition assays revealed that amlexanox bound directly to phosphodiesterase (PDE) 4B to inhibit its activity. The anti-inflammatory effects of amlexanox could be abolished by the application of cAMP antagonist or PDE4B siRNA. In addition to PDE4B, the activities of PDE1C, 3A, and 3B were directly inhibited by amlexanox. Our results provide mechanistic insight into the clinical utility of amlexanox for the treatment of inflammatory disorders and might contribute to extending the clinical indications of amlexanox.Amlexanox ameliorates acetaminophen-induced acute liver injury by reducing oxidative stress in mice

Jing Qi, Zixiong Zhou, Chae Woong Lim, Jong-Won Kim, Bumseok KimPMID: 31697998 DOI: 10.1016/j.taap.2019.114767

Abstract

Amlexanox, a clinically approved small-molecule therapeutic presently used to treat allergic rhinitis, ulcer, and asthma, is an inhibitor of the noncanonical IkB kinase-ε (IKKε) and TANK-binding kinase 1 (TBK1). This study was to investigate the protective mechanism of amlexanox in acetaminophen (APAP)-induced acute liver injury (ALI). Mice were intraperitoneally injected with APAP (300 mg/kg, 12 h) to induce ALI and were orally administrated with amlexanox (25, 50 and 100 mg/kg) one hour after APAP treatment. Inhibition of IKKε and TBK1 by treatment of amlexanox attenuated APAP-induced ALI as confirmed by decreased serum levels of aspartate aminotransferase and alanine aminotransferase. Furthermore, amlexanox significantly decreased hepatocellular apoptosis in injured livers of mice as evidenced by histopathologic observation. Consistently, reduced oxidative stress by amlexanox was observed by increased hepatic glutathione concomitant with decreased levels of malondialdehyde. Amlexanox also enhanced expression levels of nuclear factor erythroid 2-related factor 2 (Nrf2) target genes including heme oxygenase 1, NAD(P)H:quinone oxidoreductase 1, and glutamate-cysteine ligase in injured livers of mice. Mechanistic insights into the mode of action of amlexanox against APAP-induced hepatotoxicity were involved in increasing phosphorylation of AMP-activated protein kinase (AMPK) and nuclear translocation of Nrf2, both in vivo and in vitro. Furthermore, the protective effects of amlexanox on APAP-induced hepatotoxicity were abolished by compound C, an AMPK inhibitor. Taken together, our findings suggest that amlexanox exerts antioxidative activities against APAP-mediated hepatotoxicity via AMPK/Nrf2 pathway.The Specific IKKε/TBK1 Inhibitor Amlexanox Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways

Moritz Möller, Julia Wasel, Julia Schmetzer, Ulrike Weiß, Markus Meissner, Susanne Schiffmann, Andreas Weigert, Christine V Möser, Ellen NiederbergerPMID: 32630674 DOI: 10.3390/ijms21134721

Abstract

Inhibitor-kappaB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1) are non-canonical IκB kinases, both described as contributors to tumor growth and metastasis in different cancer types. Several hints indicate that they are also involved in the pathogenesis of melanoma; however, the impact of their inhibition as a potential therapeutic measure in this "difficult-to-treat" cancer type has not been investigated so far. We assessed IKKε and TBK1 expression in human malignant melanoma cells, primary tumors and the metastasis of melanoma patients. Both kinases were expressed in the primary tumor and in metastasis and showed a significant overexpression in tumor cells in comparison to melanocytes. The pharmacological inhibition of IKKε/TBK1 by the approved drug amlexanox reduced cell proliferation, migration and invasion. Amlexanox did not affect the cell cycle progression nor apoptosis induction but significantly suppressed autophagy in melanoma cells. The analysis of potential functional downstream targets revealed that NF-кB and ERK pathways might be involved in kinase-mediated effects. In an in vivo xenograft model in nude mice, amlexanox treatment significantly reduced tumor growth. In conclusion, amlexanox was able to suppress tumor progression potentially by the inhibition of autophagy as well as NF-кB and MAP kinase pathways and might therefore constitute a promising candidate for melanoma therapy.Dual TBK1/IKKɛ inhibitor amlexanox attenuates the severity of hepatotoxin-induced liver fibrosis and biliary fibrosis in mice

Zixiong Zhou, Jing Qi, Jing Zhao, Chae Woong Lim, Jong-Won Kim, Bumseok KimPMID: 31821710 DOI: 10.1111/jcmm.14817

Abstract

Although numerous studies have suggested that canonical IκB kinases (IKK) play a key role in the progression of liver fibrosis, the role of non-canonical IKKε and TANK-binding kinase 1 (TBK1) on the development and progression of liver fibrosis remains unclear. To demonstrate such issue, repeated injection of CClwas used to induce hepatotoxin-mediated chronic liver injury and biliary fibrosis was induced by 0.1% diethoxycarbonyl-1, 4-dihydrocollidine diet feeding for 4 weeks. Mice were orally administered with amlexanox (25, 50, and 100 mg/kg) during experimental period. Significantly increased levels of TBK1 and IKKε were observed in fibrotic livers or hepatic stellate cells (HSCs) isolated from fibrotic livers. Interestingly, amlexanox treatment significantly inhibited the phosphorylation of TBK1 and IKKε accompanied by reduced liver injury as confirmed by histopathologic analysis, decreased serum biochemical levels and fibro-inflammatory responses. Additionally, treatment of amlexanox promoted the fibrosis resolution. In accordance with these findings, amlexanox treatment suppressed HSC activation and its related fibrogenic responses by partially inhibiting signal transducer and activator of transcription 3. Furthermore, amlexanox decreased the activation and inflammatory responses in Kupffer cells. Collectively, we found that inhibition of the TBK1 and IKKε by amlexanox is a promising therapeutic strategy to cure liver fibrosis.

Macrophages induce malignant traits in mammary epithelium via IKKε/TBK1 kinases and the serine biosynthesis pathway

Ewa Wilcz-Villega, Edward Carter, Alastair Ironside, Ruoyan Xu, Isabella Mataloni, Julie Holdsworth, William Jones, Rocío Moreno Béjar, Lukas Uhlik, Robert B Bentham, Susana A Godinho, Jesmond Dalli, Richard Grose, Gyorgy Szabadkai, Louise Jones, Kairbaan Hodivala-Dilke, Katiuscia BianchiPMID: 31930708 DOI: 10.15252/emmm.201910491